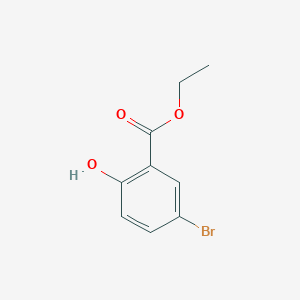

Ethyl 5-bromo-2-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGILVZCKMMXBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403037 | |

| Record name | ETHYL 5-BROMO-2-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37540-59-3 | |

| Record name | ETHYL 5-BROMO-2-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-2-hydroxybenzoate

This guide provides a comprehensive overview of the physicochemical properties of Ethyl 5-bromo-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data with high-quality predicted properties to offer a thorough understanding of this compound's behavior. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Molecular Identity and Structure

This compound is a brominated derivative of ethyl salicylate. The presence of the bromine atom, a hydroxyl group, and an ethyl ester moiety on the benzene ring imparts a unique combination of electronic and steric properties that influence its reactivity and physical characteristics.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 37540-59-3 | |

| Molecular Formula | C₉H₉BrO₃ | |

| Molecular Weight | 245.07 g/mol | |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)O | |

| InChI Key | OGILVZCKMMXBJI-UHFFFAOYSA-N |

Physicochemical Properties: A Blend of Experimental and Predicted Data

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is limited in some areas, the following table consolidates available experimental values with reliable predicted data to provide a robust profile.

| Property | Experimental Value | Predicted Value | Source |

| Physical State | Solid | - | |

| Melting Point | 48-50 °C | - | [1] |

| Boiling Point | Not Available | 282.6 ± 20.0 °C | [2] |

| pKa (Phenolic OH) | Not Available | 9.36 ± 0.18 | [2] |

| LogP | Not Available | 3.9 | [3] |

| Water Solubility | Not Available | Sparingly soluble (estimation based on ethyl salicylate) | [4] |

Expert Insight: The predicted boiling point suggests that this compound is a relatively low-volatility compound, suitable for reactions at elevated temperatures. The predicted pKa of the phenolic hydroxyl group is a critical parameter for understanding its reactivity in base-catalyzed reactions and for designing appropriate purification strategies, such as aqueous extraction. The predicted LogP value indicates a high degree of lipophilicity, suggesting good solubility in non-polar organic solvents and potential for membrane permeability in biological systems.

Synthesis and Purification: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 5-bromosalicylic acid with ethanol, catalyzed by a strong acid. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Proposed Synthesis Workflow

Caption: Fischer Esterification Workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

5-Bromosalicylic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 eq, serves as solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylic acid and an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.[5]

-

Self-Validation: The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value (48-50 °C). Further characterization by spectroscopic methods (NMR, IR, and MS) is essential to confirm the structure.

Spectroscopic Profile: A Guide to Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of δ 6.8-7.8 ppm. The proton ortho to the hydroxyl group is expected to be the most downfield, while the proton ortho to the bromine atom will also be significantly deshielded.

-

Ethyl Group Protons (5H):

-

-OCH₂- (Quartet): A quartet will be observed around δ 4.3-4.4 ppm due to coupling with the adjacent methyl protons.

-

-CH₃ (Triplet): A triplet will appear around δ 1.3-1.4 ppm due to coupling with the methylene protons.

-

-

Phenolic Proton (1H): A broad singlet corresponding to the hydroxyl proton is expected, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals for the aromatic carbons are anticipated in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the ester group. The carbon bonded to the bromine atom will also show a characteristic chemical shift.

-

Ethyl Group Carbons (2C):

-

-OCH₂-: The methylene carbon of the ethyl group will appear around δ 60-65 ppm.

-

-CH₃: The methyl carbon will be observed in the upfield region, around δ 14-15 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: C-O stretching vibrations for the ester and the phenol will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the fingerprint, generally between 500-650 cm⁻¹.

Stability and Reactivity

Chemical Stability

This compound is considered a stable compound under normal laboratory conditions.[1] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] Hydrolysis of the ester can occur under strongly acidic or basic conditions, particularly at elevated temperatures.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups.

Caption: Reactivity Map of this compound.

-

Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic attack by the electron-donating hydroxyl group and deactivated by the electron-withdrawing bromine atom and ester group. The hydroxyl group is a strong ortho-, para-director, while the bromine is a deactivating ortho-, para-director. The ester group is a deactivating meta-director. The overall outcome of electrophilic substitution will depend on the specific reagents and reaction conditions.

-

Nucleophilic Acyl Substitution: The ester carbonyl is susceptible to attack by nucleophiles. This can lead to hydrolysis back to 5-bromosalicylic acid, aminolysis to form the corresponding amide, or transesterification with another alcohol.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation reactions.

Conclusion

This technical guide provides a detailed physicochemical profile of this compound, combining the limited available experimental data with high-quality predicted values and established chemical principles. The provided synthesis protocol offers a reliable method for its preparation, and the discussion of its spectroscopic properties, stability, and reactivity will be invaluable to researchers utilizing this compound in their work. As a key building block in organic synthesis, a thorough understanding of these properties is essential for its effective and safe application.

References

- (Reference for general properties of ethyl salicylate, to be added

- (Reference for general solubility principles, to be added

- (Reference for general reactivity of aromatic compounds, to be added

- (Reference for Fischer esterification, to be added

- (Reference for spectroscopic interpretation, to be added

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

- (Reference for a specific Fischer esterification protocol, to be added

- (Reference for a specific Fischer esterification protocol, to be added

- (Reference for a specific Fischer esterification protocol, to be added

- (Reference for a specific Fischer esterification protocol, to be added

- (Reference for a specific Fischer esterification protocol, to be added

- (Reference for a specific Fischer esterification protocol, to be added

- Jilla Lavanya et al. Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research. 2024:14(06).

-

PubChem. This compound. [Link]

- (Reference for general stability of esters, to be added

- (Reference for general reactivity of substituted benzenes, to be added

- (Reference for general reactivity of phenols, to be added

- (Reference for general reactivity of esters, to be added

- (Reference for general reactivity of esters, to be added

- (Reference for general reactivity of esters, to be added

- (Reference for general reactivity of esters, to be added

- (Reference for general solubility of parabens, to be added

Sources

An In-depth Technical Guide to Ethyl 5-bromo-2-hydroxybenzoate

Abstract

Ethyl 5-bromo-2-hydroxybenzoate (CAS No. 37540-59-3) is a halogenated derivative of ethyl salicylate, a key building block in synthetic organic chemistry. Its trifunctional nature, featuring a phenolic hydroxyl group, an ethyl ester, and a bromine-substituted aromatic ring, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and applications, with a particular focus on its utility for researchers in medicinal chemistry and drug development. Detailed protocols for handling, safety, and storage are also presented to ensure its effective and safe utilization in a laboratory setting.

Introduction and Physicochemical Properties

This compound is a substituted aromatic ester of significant interest due to its utility as a precursor in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of the bromo, hydroxyl, and ethyl carboxylate groups on the benzene ring provides multiple reaction sites for derivatization. The hydroxyl and ester groups can engage in various modifications, while the bromine atom serves as a key handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings.

The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37540-59-3 | |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | |

| Appearance | Solid | |

| Melting Point | 48-50 °C | [2] |

| SMILES | O=C(OCC)C1=CC(Br)=CC=C1O | |

| InChI Key | OGILVZCKMMXBJI-UHFFFAOYSA-N |

Spectroscopic Characterization

While Sigma-Aldrich notes that they do not collect specific analytical data for this product as it is supplied for early discovery research, its structure allows for a reliable prediction of its spectroscopic signature. Researchers are responsible for confirming the identity and purity of the material.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group's methylene and methyl protons, and the phenolic hydroxyl proton. The aromatic protons will appear as multiplets in the aromatic region, with coupling patterns dictated by their positions relative to the substituents. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group (typically downfield), the aromatic carbons (with those attached to oxygen and bromine being significantly shifted), and the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the phenolic hydroxyl group. Other prominent peaks include the C=O stretch of the ester group, C-O stretches, and absorption bands corresponding to the C-Br bond and the aromatic C-H and C=C bonds. The NIST WebBook provides an IR spectrum for the related compound 5-bromosalicylic acid, which can serve as a useful reference.[3]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester. Predicted collision cross-section values for various adducts are available in databases like PubChemLite.[1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the esterification of 5-bromosalicylic acid or the direct bromination of ethyl salicylate. The former is often preferred for regiochemical control.

Representative Synthesis Protocol: Fischer Esterification of 5-Bromosalicylic Acid

This protocol describes a standard Fischer esterification, a reliable and scalable method for producing the title compound from its corresponding carboxylic acid. The causality behind this choice is the high conversion rate achieved by using an excess of alcohol and a catalytic amount of strong acid to drive the equilibrium toward the product.

Workflow Diagram: Synthesis of this compound

Caption: Fischer Esterification Workflow.

Step-by-Step Methodology:

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromosalicylic acid (1.0 eq).

-

Solvent and Catalyst Addition: Add an excess of absolute ethanol (e.g., 10-20 eq), which acts as both solvent and reagent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the final product.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective transformations and makes it a valuable intermediate in multi-step syntheses.

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. This group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 3 and 6).

-

Ethyl Ester Group: The ester can be readily hydrolyzed under acidic or basic conditions to yield the parent 5-bromosalicylic acid. Alternatively, it can react with amines or hydrazine to form the corresponding amides or hydrazides, respectively, which are common precursors for biologically active compounds.[5][6]

-

Aryl Bromide: The bromine atom is a versatile functional group for forming new carbon-carbon or carbon-heteroatom bonds. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents at the 5-position.

Diagram: Key Reaction Pathways

Caption: Major reactivity sites and transformations.

Applications in Medicinal Chemistry

Derivatives of salicylates are well-known for their biological activities. The bromo-substitution on this scaffold provides a handle to explore chemical space for drug discovery. For instance, related 5-bromosalicylamide derivatives have been synthesized and investigated for their potential biological activities.[5][6] The conversion of the ester to a hydrazide, followed by condensation with various aldehydes, yields hydrazones, a class of compounds known to exhibit a wide range of bioactivities, including antimicrobial properties.[5] While direct applications of this compound are not extensively documented, its isomers and related structures like 2-Bromo-5-hydroxybenzaldehyde are crucial intermediates in synthesizing active pharmaceutical ingredients (APIs) such as Crisaborole, used for treating atopic dermatitis.[7]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The information provided in Safety Data Sheets (SDS) is crucial for ensuring user safety.[2][8][9]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Source |

| H302 | Harmful if swallowed. | [2] |

| H312 | Harmful in contact with skin. | [2] |

| H315 | Causes skin irritation. | [2] |

| H319 | Causes serious eye irritation. | [2] |

| H332 | Harmful if inhaled. | [2] |

| H335 | May cause respiratory irritation. | [2] |

| P261 | Avoid breathing dust/fumes. | [2] |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [2] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point. | [2] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2] Prevent concentration in hollows and sumps.[2]

-

Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[2]

-

PPE: Wear appropriate personal protective equipment:

First Aid Measures

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]

-

Skin Contact: Take off contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

Storage and Disposal

-

Storage: Keep containers securely sealed when not in use.[2] Store in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[8][9]

-

Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[2]

Conclusion

This compound is a highly functionalized and valuable building block for chemical synthesis. Its predictable reactivity allows for selective modifications at its hydroxyl, ester, and aryl bromide sites, providing a clear pathway to a diverse range of more complex molecules. For researchers in drug discovery and materials science, this compound serves as an accessible and versatile platform for developing novel structures with potential biological or material applications. Adherence to strict safety protocols is paramount to ensure its handling does not pose a risk to laboratory personnel.

References

- Apollo Scientific. (n.d.). This compound Safety Data Sheet.

- Thermo Fisher Scientific. (2010). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet - 5-Bromosalicylic acid.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound 37540-59-3.

- Mustafa, G., et al. (2012). Crystal structure of ethyl 2-[9-(5-bromo-2-hydroxyphenyl)

- Lo, K. M., et al. (2013). 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. PMC - NIH.

- SynHet. (n.d.). Ethyl 2-bromo-5-hydroxybenzoate.

- Chirita, C., et al. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.

- ChemBK. (2024). Ethyl 3-broMo-5-chloro-2-hydroxybenzoate.

- Chirita, C., et al. (n.d.).

- PubChemLite. (n.d.). This compound (C9H9BrO3).

- SpectraBase. (n.d.). Ethyl 5-bromo-2,3-dihydroxybenzoate.

- ResearchGate. (n.d.). FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine).

- SpectraBase. (n.d.). ETHYL-2-BROMOACETYL-5-NITRO-2,3-DIHYDROBENZO-[B]-FURAN-2-CARBOXYLATE - Optional[13C NMR].

- Eureka | Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.

- Guidechem. (n.d.). What are the applications of 5-Bromo-2-methylbenzoic acid?.

- ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.

- Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.

- BLD Pharm. (n.d.). 37540-59-3|this compound.

- BLD Pharm. (n.d.). 2710464-15-4|5-Bromo-2-ethyl-4-hydroxybenzoic acid.

- ChemicalBook. (n.d.). 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) 1H NMR spectrum.

- Santa Cruz Biotechnology. (n.d.). Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate.

- ChemicalBook. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid(7355-22-8) 13 c nmr.

- Mustafa, G., et al. (2012).

- NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-.

- ResearchGate. (2010). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES.

- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- PubChem. (n.d.). Methyl 5-bromo-2-ethylbenzoate.

- Sigma-Aldrich. (n.d.). This compound | 37540-59-3.

- BenchChem. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis.

Sources

- 1. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. nbinno.com [nbinno.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. fishersci.com [fishersci.com]

In-depth Technical Guide: Structure and Spectral Data of Ethyl 5-bromo-2-hydroxybenzoate

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of Ethyl 5-bromo-2-hydroxybenzoate, a pivotal intermediate in organic and medicinal chemistry. The document delineates its chemical architecture and physicochemical characteristics, supported by a thorough analysis of its spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A detailed, field-proven protocol for its synthesis via Fischer esterification is presented, complete with an explanation of the mechanistic principles and strategic choices in the experimental design. This guide is crafted to be an authoritative resource, equipping researchers with the foundational knowledge and practical insights necessary for the effective utilization and characterization of this versatile compound.

Introduction: Strategic Importance in Synthesis

This compound is a valued building block in the lexicon of synthetic organic chemistry. As a derivative of salicylic acid, it possesses a strategic combination of functional groups: a hydroxyl group, an ethyl ester, and a bromine atom positioned on the aromatic scaffold. This trifecta of functionalities offers a versatile platform for a multitude of chemical transformations. The hydroxyl and ester moieties provide opportunities for derivatization, while the bromine atom is a key handle for introducing molecular complexity, most notably through palladium-catalyzed cross-coupling reactions. A precise understanding of its structure and spectral signature is not merely academic; it is a prerequisite for ensuring the fidelity of subsequent synthetic steps and the unambiguous identification of novel compounds derived from it. This guide serves to consolidate this critical information, offering a self-validating framework for its synthesis and characterization.

Molecular Architecture and Physicochemical Profile

This compound is a solid compound with the molecular formula C₉H₉BrO₃.[1] Its structure is defined by a benzene ring substituted with a hydroxyl group at the C2 position, an ethoxycarbonyl group at C1, and a bromine atom at the C5 position.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below, providing essential data for its handling and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 37540-59-3 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 48-50 °C | [4] |

Structural Representation

The two-dimensional structure of this compound is illustrated below, depicting the connectivity of the atoms.

Caption: 2D Chemical Structure of this compound.

Synthesis via Fischer Esterification: A Validated Protocol

The synthesis of this compound is reliably achieved through the Fischer esterification of 5-bromosalicylic acid.[5][6][7] This acid-catalyzed reaction with ethanol is a classic and efficient method for forming the corresponding ethyl ester.[5][6][7]

Reaction Workflow

The logical flow of the synthesis, from reactants to the purified product, is outlined in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromosalicylic acid

-

Absolute Ethanol (reagent grade, excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard reflux and extraction glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 5-bromosalicylic acid in a generous excess of absolute ethanol.

-

Catalyst Addition: With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Allow the reaction mixture to cool to ambient temperature. b. Reduce the volume of the solvent using a rotary evaporator. c. Dilute the residue with an organic solvent (e.g., CH₂Cl₂ or EtOAc) and transfer to a separatory funnel. d. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

-

Isolation and Purification: a. Dry the organic layer over anhydrous MgSO₄. b. Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. c. For enhanced purity, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or subject it to flash column chromatography.

Expertise & Causality:

-

Use of Excess Ethanol: The Fischer esterification is a reversible reaction.[5][6][7] By employing a large excess of ethanol, the equilibrium is driven towards the formation of the ester product, in accordance with Le Châtelier's principle.

-

Acid Catalyst: The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (H₂SO₄) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][6][7]

-

Neutralization Step: The wash with saturated NaHCO₃ is critical to quench the sulfuric acid catalyst and remove any unreacted 5-bromosalicylic acid, thereby preventing their co-purification with the desired ester.

Spectroscopic Elucidation

The structural integrity of the synthesized this compound is unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals that correspond to each unique proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.9 | Doublet | 1H | Ar-H (ortho to -OH) |

| ~7.5 | Doublet of doublets | 1H | Ar-H (ortho to -Br) |

| ~7.8 | Doublet | 1H | Ar-H (para to -OH) |

| ~10.5 | Singlet (broad) | 1H | Ar-OH |

Insight: The characteristic triplet-quartet pattern is indicative of the ethyl group. The distinct splitting patterns and chemical shifts of the three aromatic protons are consistent with the 1,2,5-substitution pattern on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~62 | -O-C H₂-CH₃ |

| ~112 | C -Br |

| ~118 | Aromatic C -H |

| ~120 | Aromatic C -COOEt |

| ~138 | Aromatic C -H |

| ~140 | Aromatic C -H |

| ~158 | C -OH |

| ~168 | C =O (Ester) |

Insight: The downfield shift of the carbonyl carbon (~168 ppm) is characteristic of an ester. The six distinct signals in the aromatic region further corroborate the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum highlights the key functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200 (broad) | O-H stretch | Phenolic -OH |

| ~2980 | C-H stretch | Aliphatic (ethyl group) |

| ~1730 (strong) | C=O stretch | Ester carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester and Phenol |

| ~820 | C-H bend | Out-of-plane aromatic |

Insight: The broad O-H stretch and the strong C=O stretch are the most diagnostic peaks, confirming the presence of the hydroxyl and ester functionalities, respectively.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 244/246 | [M]⁺ and [M+2]⁺ molecular ion peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.[8] |

| 199/201 | Loss of an ethoxy radical (•OCH₂CH₃) |

| 171/173 | Loss of a carboxylate ethyl group (•COOCH₂CH₃) |

Insight: The isotopic pattern of the molecular ion peak is the most definitive evidence for the presence of a single bromine atom. The fragmentation pattern is consistent with the expected cleavage of the ester group.

Conclusion

This guide has systematically presented the essential technical information for this compound. The detailed synthesis protocol, rooted in the well-established Fischer esterification, is both robust and reproducible. The comprehensive spectral data, coupled with their interpretation, provide a reliable framework for the structural verification of this important synthetic intermediate. The integration of experimental causality with validated protocols ensures that this document serves as a trustworthy and authoritative resource for the scientific community.

References

-

ChemTalk. (n.d.). What is Fischer Esterification? Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-bromo-2,3-dihydroxybenzoate. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2014). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9BrO3). Retrieved from [Link]

Sources

- 1. This compound 37540-59-3 [sigmaaldrich.com]

- 2. Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8 | Benchchem [benchchem.com]

- 3. Ethyl 2-bromo-5-hydroxybenzoate [synhet.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-bromo-2-hydroxybenzoate

This guide provides a comprehensive technical overview of the solubility and stability of Ethyl 5-bromo-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven methodologies to ensure the robust characterization of this compound.

Introduction: Understanding the Physicochemical Landscape

This compound, a derivative of salicylic acid, presents a unique set of physicochemical properties that are critical to its handling, formulation, and ultimate therapeutic efficacy. Its structure, featuring a bromo substituent and a phenolic hydroxyl group on the benzene ring, alongside an ethyl ester, dictates its solubility and stability profile. A thorough understanding of these characteristics is paramount for predicting its behavior in various solvent systems and under diverse environmental conditions, thereby mitigating risks of degradation and ensuring product quality.

This guide will delve into the critical aspects of solubility and stability, providing not only theoretical grounding but also actionable experimental protocols. We will explore the causal relationships behind experimental choices, ensuring that the described methods are not just a series of steps but a self-validating system for reliable data generation.

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. For this compound, its aromatic and ester nature suggests a preference for organic solvents over aqueous media.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its lipophilic (brominated benzene ring, ethyl group) and hydrophilic (hydroxyl and ester groups) moieties. The presence of the bromine atom increases the molecular weight and lipophilicity, generally decreasing aqueous solubility. The hydroxyl group can participate in hydrogen bonding, which can enhance solubility in polar protic solvents.

Qualitative and Quantitative Solubility

While specific experimental data for this compound is not widely published, its structural similarity to other salicylate esters, such as ethyl salicylate, suggests it is sparingly soluble in water but exhibits good solubility in common organic solvents.

Table 1: Predicted and Analog-Based Solubility of this compound

| Solvent | Predicted/Analog-Based Solubility | Rationale |

| Water | Sparingly Soluble / Insoluble | The hydrophobic nature of the brominated aromatic ring and the ethyl ester group outweighs the hydrophilic contribution of the hydroxyl and ester functionalities. |

| Methanol | Soluble | The polarity of methanol and its ability to act as a hydrogen bond donor and acceptor facilitates interaction with the hydroxyl and ester groups. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the molecule effectively. |

| Acetone | Soluble | As a polar aprotic solvent, acetone can interact with the polar ester group, leading to good solubility. |

| Acetonitrile | Soluble | The polarity of acetonitrile allows for favorable dipole-dipole interactions with the ester and hydroxyl groups. |

| Dichloromethane | Soluble | The non-polar nature of dichloromethane makes it a suitable solvent for the largely lipophilic molecule. |

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical testing. The following protocol outlines a standardized method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C ± 0.5 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

Quantitative Analysis by HPLC:

-

Analyze the diluted samples using a validated stability-indicating HPLC method. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid) and UV detection at a wavelength where the compound has significant absorbance (e.g., around 300 nm).

-

Quantify the concentration of this compound in the diluted samples against a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or g/L.

-

Diagram 1: Workflow for Experimental Solubility Determination

Caption: A streamlined workflow for determining the solubility of this compound.

Stability Profile: Unveiling Degradation Pathways

The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and compatibility with other formulation components. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Key Factors Influencing Stability

-

pH: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The phenolic hydroxyl group can ionize at higher pH, potentially affecting the molecule's stability.

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and potential decomposition.

-

Light: Aromatic compounds can be susceptible to photodegradation. The presence of a bromine substituent may also influence its photostability.

-

Oxidizing Agents: The phenolic hydroxyl group may be susceptible to oxidation.

Predicted Degradation Pathways

The primary degradation pathway for this compound is expected to be the hydrolysis of the ethyl ester to form 5-bromo-2-hydroxybenzoic acid and ethanol. This reaction can be catalyzed by both acid and base.

Diagram 2: Predicted Hydrolytic Degradation of this compound

Caption: The primary hydrolytic degradation pathway of this compound.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber with controlled light and UV exposure

-

Validated stability-indicating HPLC-UV/DAD or HPLC-MS method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80-100 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2] A dark control should be run in parallel.[2]

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a stability-indicating HPLC method. The use of a Diode Array Detector (DAD) is highly recommended to check for peak purity and to obtain UV spectra of the degradation products. HPLC-MS can be used for definitive identification of the degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control.

-

Identify and quantify the degradation products.

-

Determine the percentage of degradation.

-

Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.

-

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagents/Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 N - 1 N HCl, elevated temperature | Hydrolysis of the ester to 5-bromo-2-hydroxybenzoic acid. |

| Base Hydrolysis | 0.1 N - 1 N NaOH, room/elevated temp. | Rapid hydrolysis of the ester to 5-bromo-2-hydroxybenzoic acid. |

| Oxidation | 3% H₂O₂, room temperature | Potential for oxidation of the phenolic hydroxyl group, though may be less significant than hydrolysis. |

| Thermal | 80-100 °C (solid or solution) | May accelerate hydrolysis in solution; potential for other decomposition pathways at higher temperatures. |

| Photolytic | ICH Q1B compliant light/UV exposure | Potential for photodegradation, although the specific pathway is not readily predictable without experimental data. |

Excipient Compatibility: Ensuring Formulation Integrity

For drug development professionals, understanding the compatibility of an API with various excipients is crucial for designing a stable and effective dosage form.[3][4]

Potential Incompatibilities

-

Basic Excipients: Excipients with a basic character (e.g., magnesium stearate, certain fillers) could create a microenvironment that accelerates the base-catalyzed hydrolysis of the ester.

-

Hygroscopic Excipients: Excipients that readily absorb moisture can introduce water into the formulation, potentially facilitating hydrolytic degradation.

-

Excipients with Reactive Impurities: Some excipients may contain reactive impurities (e.g., peroxides in povidone) that could lead to oxidative degradation.

Experimental Protocol for Excipient Compatibility Screening

Objective: To assess the compatibility of this compound with a selection of common pharmaceutical excipients.

Procedure:

-

Selection of Excipients: Choose a range of common excipients based on the intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).

-

Preparation of Binary Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient). Also, prepare a sample of the pure API as a control.

-

Stress Conditions: Store the binary mixtures and the pure API control under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2-4 weeks).

-

Analysis: At predetermined time points, analyze the samples by HPLC to quantify the amount of remaining this compound and to detect the formation of any degradation products. Visual observation for any physical changes (e.g., color change, clumping) is also important.

-

Evaluation: Compare the degradation of the API in the presence of each excipient to the degradation of the pure API. A significant increase in degradation suggests an incompatibility.

Diagram 3: Decision Tree for Excipient Compatibility Assessment

Caption: A logical flow for evaluating the compatibility of this compound with pharmaceutical excipients.

Conclusion: A Foundation for Rational Development

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By integrating theoretical principles with detailed, actionable experimental protocols, researchers and drug development professionals are equipped to generate the critical data necessary for informed decision-making throughout the development lifecycle. A thorough characterization of these fundamental physicochemical properties is not merely a regulatory requirement but a scientific necessity for the development of safe, effective, and robust pharmaceutical products.

References

- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products.

- Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.

-

Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

- Wyttenbach, N., & Kuentz, M. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical development and technology, 10(4), 515-523.

- Verma, R. K., & Garg, S. (2003). Drug-excipient compatibility testing. Pharmaceutical development and technology, 8(2), 119.

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Panchal, S. (2016). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 5-bromo-2-hydroxybenzoate

This guide provides an in-depth exploration of the synthesis and characterization of Ethyl 5-bromo-2-hydroxybenzoate, a key intermediate in pharmaceutical and fine chemical manufacturing. We will delve into a field-proven synthetic protocol, the underlying chemical principles, and the analytical techniques required to validate the final product's identity and purity. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reliable methodology.

Strategic Overview: The Fischer-Speier Esterification Approach

The synthesis of this compound is most commonly and efficiently achieved through the Fischer-Speier esterification of 5-bromosalicylic acid. This classic acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol, which serves as both the reactant and the solvent.

Causality Behind the Method Selection: The Fischer esterification is selected for its reliability, cost-effectiveness, and relatively straightforward execution. The use of a strong acid catalyst, typically sulfuric acid, is critical. The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of ethanol. The reaction is reversible, so an excess of the alcohol is employed to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

Synthesis Protocol: From Reactants to Purified Product

This section details the complete, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Grade | Key Hazards |

| 5-Bromosalicylic Acid | C₇H₅BrO₃ | 217.02 | ≥98% | Skin/eye irritant[1][2][3] |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Anhydrous, ≥99.5% | Highly flammable, eye irritant[4] |

| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated, 98% | Severe skin/eye burns[5][6][7] |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent | Flammable, eye irritant |

| Hexane | C₆H₁₄ | 86.18 | Reagent | Flammable, skin/respiratory irritant |

Experimental Workflow

The overall process, from reaction setup to the isolation of the pure product, is outlined below.

Sources

A Comprehensive Technical Guide to Ethyl 5-bromo-2-hydroxybenzoate: Synthesis, Reactivity, and Applications

Abstract: Ethyl 5-bromo-2-hydroxybenzoate is a halogenated derivative of salicylic acid that serves as a pivotal intermediate in organic synthesis. Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and an ethyl ester on an aromatic scaffold, provides a versatile platform for molecular elaboration. This guide offers an in-depth analysis of its chemical identity, physicochemical properties, synthesis protocols, and key reactivity patterns. Furthermore, it explores its applications as a precursor in the development of novel therapeutic agents and other advanced materials, providing researchers and drug development professionals with a comprehensive technical resource.

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure. It is a derivative of benzoic acid, featuring three distinct substituents on the benzene ring.

The primary identifiers for this compound are summarized below:

| Identifier | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 37540-59-3 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1] |

| InChI Key | OGILVZCKMMXBJI-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)O | [2] |

| MDL Number | MFCD01365749 | [1] |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its handling, application, and analysis. This compound is typically encountered as a solid at room temperature.[1]

| Property | Value | Source |

| Physical State | Solid | [1] |

| Appearance | White to off-white powder/crystals | Inferred |

| XLogP3 (Predicted) | 3.9 | [2] |

| Monoisotopic Mass | 243.97351 Da | [2] |

While detailed spectroscopic data is proprietary to specific suppliers, characterization of this molecule would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) for proton and carbon environment mapping, Infrared (IR) spectroscopy to identify functional groups (O-H, C=O, C-Br), and Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.[3]

Synthesis and Mechanistic Insights

The most common and industrially scalable method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-bromosalicylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Causality of Experimental Choices:

-

Reactants: 5-Bromosalicylic acid provides the core aromatic structure, while ethanol serves as both the reactant and often the solvent, ensuring a high concentration to drive the reaction equilibrium forward.

-

Catalyst: A strong protic acid, such as sulfuric acid (H₂SO₄), is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Reaction Conditions: The reaction is typically performed under reflux to increase the reaction rate. As esterification is an equilibrium process, the removal of water, a byproduct, can further increase the yield, in accordance with Le Châtelier's principle.

Experimental Protocol: Fischer Esterification

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromosalicylic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to serve as both reagent and solvent.

-

Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The product may precipitate as a solid.

-

Neutralization: Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: If the product does not precipitate or for purification, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay of their electronic effects governs the regioselectivity and feasibility of further transformations.[4]

-

Phenolic Hydroxyl (-OH): This group is strongly activating and directs electrophilic aromatic substitution to the ortho and para positions (positions 3 and 5).[4] However, the para position is already occupied by bromine. It is also a nucleophile and can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

-

Bromo Group (-Br): This is a deactivating but ortho, para-directing substituent.[4] It can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in drug development.

-

Ethyl Ester (-COOEt): This group is deactivating and meta-directing for electrophilic aromatic substitution. It can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis.

This multi-faceted reactivity makes it a valuable scaffold for building molecular diversity, as seen in the synthesis of various biologically active benzamide and hydrazone derivatives.[5][6]

Potential Derivatization Pathways

Sources

Molecular weight and formula of Ethyl 5-bromo-2-hydroxybenzoate

An In-Depth Technical Guide to Ethyl 5-bromo-2-hydroxybenzoate: Properties, Synthesis, and Applications

Executive Summary

This compound, also known as Ethyl 5-bromosalicylate, is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its trifunctional nature—possessing an aryl bromide, a phenolic hydroxyl group, and an ethyl ester—makes it a highly versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis and purification, methods for its structural characterization, and an exploration of its applications as a key building block in drug discovery and development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing the causality behind experimental choices and grounding all claims in authoritative sources.

Core Chemical Identity and Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This compound is a solid at room temperature, and its identity is established through a combination of unique identifiers and physicochemical characteristics.

Nomenclature and Identifiers

The compound is systematically identified by its IUPAC name and its CAS registry number, which are essential for unambiguous database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| Common Synonym | Ethyl 5-bromosalicylate | Echemi[1] |

| CAS Number | 37540-59-3 | Sigma-Aldrich, Apollo Scientific[2] |

| Molecular Formula | C₉H₉BrO₃ | Sigma-Aldrich, Echemi[1] |

| InChI Key | OGILVZCKMMXBJI-UHFFFAOYSA-N | Sigma-Aldrich, Echemi[1] |

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing its handling, storage, and reactivity.

| Property | Value | Source |

| Molecular Weight | 245.07 g/mol | Sigma-Aldrich |

| Exact Mass | 243.97400 Da | Echemi[1] |

| Appearance | Solid | Sigma-Aldrich |

| Empirical Formula | C₉H₉BrO₃ | Sigma-Aldrich |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 5-bromosalicylic acid. This method is favored for its operational simplicity and use of readily available, cost-effective reagents.

Rationale and Mechanism

Fischer esterification is an acid-catalyzed equilibrium reaction. The process involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. A subsequent nucleophilic attack by the ethanol hydroxyl group, followed by proton transfer and elimination of a water molecule, yields the ethyl ester. To drive the equilibrium toward the product, a large excess of the alcohol (ethanol) is typically used as the solvent, and a strong acid catalyst is employed.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a self-validating workflow for synthesizing and purifying the title compound.

Materials:

-

5-Bromosalicylic acid

-

Absolute Ethanol (reagent grade, anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromosalicylic acid in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5% of the volume of ethanol) to the solution. The addition is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the purified this compound as a crystalline solid.

Caption: Synthesis and Purification Workflow.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive and self-validating structural analysis. While specific spectra for this exact compound are proprietary, the expected data can be reliably predicted based on its structure and data from analogous compounds.[3][4]

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity.

| Proton(s) | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| -OH | ~10.5-11.0 | Singlet (broad) | 1H | Phenolic hydroxyl |

| Ar-H | ~7.8-8.0 | Doublet | 1H | Proton ortho to C=O |

| Ar-H | ~7.5-7.7 | Doublet of doublets | 1H | Proton meta to C=O |

| Ar-H | ~6.9-7.1 | Doublet | 1H | Proton para to C=O |

| -OCH₂CH₃ | ~4.3-4.5 | Quartet | 2H | Methylene of ethyl ester |

| -OCH₂CH₃ | ~1.3-1.5 | Triplet | 3H | Methyl of ethyl ester |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum will show characteristic absorption bands.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3400 | O-H stretch (broad) | Phenolic -OH |

| 2980-2850 | C-H stretch (aliphatic) | Ethyl group |

| 1680-1700 | C=O stretch | Ester carbonyl |

| 1550-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Ester C-O |

| 550-650 | C-Br stretch | Aryl bromide |

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern. A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

-

Expected Molecular Ion (M⁺): m/z 244 and 246

-

Key Fragments: Loss of the ethoxy group (-OCH₂CH₃, m/z 45) leading to a fragment at m/z 199/201. Loss of ethanol (-CH₃CH₂OH, m/z 46) is also possible.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its three distinct functional groups, which can be manipulated selectively. This makes it a valuable scaffold for building molecular diversity in drug discovery programs.

Caption: Key Reactivity Sites for Synthetic Diversification.

-

Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of new aryl, alkyl, vinyl, or amino groups, enabling rapid lead optimization.

-

Phenolic Hydroxyl: The acidic proton can be deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis. This allows for the attachment of various side chains, which can modulate solubility, cell permeability, and target binding.

-

Ethyl Ester: The ester group can be hydrolyzed (saponified) to the corresponding carboxylic acid, which can then be converted into amides, or it can be reduced to a primary alcohol. These transformations are fundamental in medicinal chemistry for creating hydrogen bond donors/acceptors and altering the molecule's overall polarity.

This compound is a structural analog to intermediates used in the synthesis of novel antibacterial agents, such as inhibitors of the FabG enzyme, which is part of the essential bacterial fatty acid synthesis pathway in ESKAPE pathogens.[5] Its framework is also found in various other classes of bioactive molecules, highlighting its broad applicability in constructing libraries of potential therapeutic agents.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as acutely toxic and an irritant.[2]

Hazard Identification

| Class | GHS Pictogram | Hazard Code | Statement |

| Acute Toxicity, Oral | GHS06 | H301 | Toxic if swallowed. |

| Acute Toxicity, Dermal | GHS07 | H312 | Harmful in contact with skin.[1][2] |

| Acute Toxicity, Inhalation | GHS07 | H332 | Harmful if inhaled.[1][2] |

| Skin Irritation | GHS07 | H315 | Causes skin irritation.[2] |

| Eye Irritation | GHS07 | H319 | Causes serious eye irritation.[2] |

| STOT SE 3 | GHS07 | H335 | May cause respiratory irritation.[2] |

Recommended Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[1][2][6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] The substance should be stored locked up.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound is a compound of significant strategic value for synthetic and medicinal chemists. Its well-defined chemical properties, straightforward synthesis, and, most importantly, its multifunctional nature provide a robust platform for the development of novel compounds. The ability to selectively functionalize the aryl bromide, phenolic hydroxyl, and ester groups allows for the systematic exploration of chemical space, making it an indispensable tool in the design and synthesis of next-generation therapeutics and other high-value chemical entities. Adherence to strict safety protocols is mandatory when handling this potent chemical intermediate.

References

-

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate, 98% Purity (GC), C9H8BrNO5, 100 mg . HDH Chemicals. [Link]

-

Ethyl 5-bromo-2,3-diethyl-4-hydroxybenzoate . PubChem. [Link]

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives . ResearchGate. [Link]

-

Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens . PubMed. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 37540-59-3|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8 | Benchchem [benchchem.com]

- 5. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Hazards and safety information for Ethyl 5-bromo-2-hydroxybenzoate

An In-Depth Technical Guide to the Hazards and Safety of Ethyl 5-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards and essential safety information for this compound (CAS No: 37540-59-3). The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. This document is intended for professionals in research and drug development who handle this compound.